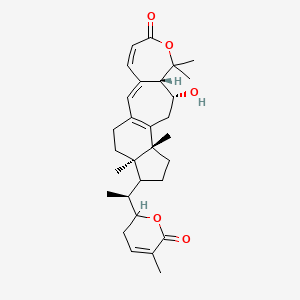
Lancilactone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lancilactone A is a triterpene lactone.
Aplicaciones Científicas De Investigación
Antiviral Applications
One of the most significant applications of Lancilactone A is its antiviral activity. Recent studies have highlighted its effectiveness in inhibiting the replication of the human immunodeficiency virus (HIV).
- Mechanism of Action : this compound exhibits a non-cytotoxic profile while effectively blocking HIV replication in lymphocyte cell lines. This characteristic makes it a potential candidate for developing new antiretroviral therapies that could improve patient outcomes without the severe side effects associated with many existing treatments .
- Case Study : In a controlled laboratory setting, researchers demonstrated that this compound inhibited HIV replication in H9 lymphocytes without cytotoxicity, suggesting its viability as a therapeutic agent .
Anti-inflammatory Properties
In addition to its antiviral effects, this compound has shown promise as an anti-inflammatory agent.
- Research Findings : Studies indicate that compounds within the lancilactone family can modulate inflammatory responses. They have been observed to reduce levels of pro-inflammatory cytokines in various experimental models .
- Case Study : In an animal model of induced colitis, treatment with this compound resulted in significant reductions in symptoms and inflammatory markers, demonstrating its potential for treating inflammatory bowel diseases .
Potential for Cancer Treatment
Emerging research suggests that this compound may also have applications in oncology.
- Mechanism : The compound has been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of reactive oxygen species levels .
- Case Study : In xenograft models of gastric cancer, treatment with lancilactones resulted in significant tumor growth inhibition, highlighting their potential as adjunct therapies to enhance the efficacy of existing chemotherapeutic agents .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
| Application Area | Mechanism | Model Used | Key Findings |
|---|---|---|---|
| Antiviral Activity | Inhibition of HIV replication | H9 lymphocytes | Non-cytotoxic; effective at inhibiting HIV |
| Anti-inflammatory | Modulation of cytokines | Colitis mouse model | Significant reduction in inflammation symptoms |
| Cancer Treatment | Induction of apoptosis | Gastric cancer xenografts | Tumor growth inhibition observed |
Propiedades
Número CAS |
218915-15-2 |
|---|---|
Fórmula molecular |
C30H40O5 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
(9S,10R,13R,17R)-10-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one |
InChI |
InChI=1S/C30H40O5/c1-17-7-9-24(34-27(17)33)18(2)21-12-14-30(6)22-16-23(31)26-20(8-10-25(32)35-28(26,3)4)15-19(22)11-13-29(21,30)5/h7-8,10,15,18,21,23-24,26,31H,9,11-14,16H2,1-6H3/t18-,21?,23+,24?,26-,29+,30-/m0/s1 |
Clave InChI |
XOZSMWFUVBFKTJ-BCXZRNOBSA-N |
SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CC(C5C(=C4)C=CC(=O)OC5(C)C)O)C)C |
SMILES isomérico |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C[C@H]([C@@H]5C(=C4)C=CC(=O)OC5(C)C)O)C)C |
SMILES canónico |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CC(C5C(=C4)C=CC(=O)OC5(C)C)O)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lancilactone A; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















